![molecular formula C26H32N4O2S B2446651 N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251672-66-8](/img/structure/B2446651.png)
N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-16-8-3-5-11-19(16)20-15-33-23-22(20)28-26(29-25(23)32)30-13-7-10-18(14-30)24(31)27-21-12-6-4-9-17(21)2/h3,5,8,11,15,17-18,21H,4,6-7,9-10,12-14H2,1-2H3,(H,27,31)(H,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTUHFMMCNRKFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 464.6 g/mol. The compound features several functional groups that contribute to its biological activity, including a thieno[3,2-d]pyrimidine moiety which is known for its diverse pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C26H32N4O2S |
Molecular Weight | 464.6 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Antitumor Activity
Recent studies have indicated that derivatives of thienopyrimidines exhibit significant antitumor properties. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. In particular, the presence of the thieno[3,2-d]pyrimidine structure has been associated with enhanced antiproliferative activity.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various thienopyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds were subjected to MTT assays to assess cell viability. Results revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties as well. Thienopyrimidine derivatives have been shown to inhibit bacterial growth by targeting specific metabolic pathways.
Case Study: Antibacterial Efficacy
Research involving thienopyrimidine derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. Minimum inhibitory concentration (MIC) values ranged from 0.015 mg/mL to 0.03 mg/mL for active compounds, showcasing their potential as antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific substituents on the thienopyrimidine core significantly influences its pharmacological profile.
Key Findings:
- Substituent Effects : The introduction of methyl groups at specific positions enhances lipophilicity and cellular uptake.
- Functional Group Contribution : The carboxamide group is essential for maintaining biological activity by facilitating hydrogen bonding with target proteins.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Methyl group at position 2 | Increased lipophilicity |
Carboxamide group | Essential for binding |
Thieno[3,2-d]pyrimidine core | Key for antitumor activity |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide?
- Methodology :
- Step 1 : Condensation of thieno[3,2-d]pyrimidin-4-one derivatives with piperidine-3-carboxamide intermediates under reflux conditions in dichloromethane (DCM) with sodium hydroxide as a base .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR. Yields typically range from 40–60% depending on substituent steric effects .
- Alternative Route : Multi-step synthesis involving Suzuki coupling for aryl group introduction, followed by amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodology :
- Spectroscopy : H NMR (DMSO-d6) for proton environments (e.g., thieno-pyrimidine protons at δ 7.2–8.1 ppm), C NMR for carbonyl (C=O at ~170 ppm) and aromatic carbons .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) for purity ≥98% .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 504.2) .
Q. What safety precautions are essential during handling?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and scalability?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry). For example, a central composite design for reflux time and catalyst loading can maximize yield .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation adapted for similar heterocycles) .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Findings :
- Target Binding : Molecular docking studies suggest the thieno-pyrimidine core binds ATP-binding pockets in kinases (e.g., PI3Kδ), while the 2-methylphenyl group enhances hydrophobic interactions .
- Metabolic Stability : The trifluoromethyl group (if present in analogs) increases lipophilicity (logP ~3.5) and reduces CYP450-mediated degradation, as shown in microsomal assays .
Q. How should discrepancies in reported biological activity be resolved?
- Approach :
- Structural Variants : Compare analogs (e.g., substitution at the piperidine-3-carboxamide group) using SAR studies. For example, replacing 2-methylcyclohexyl with 4-fluorophenyl reduces IC by 50% in kinase inhibition assays .
- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) to minimize variability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.